molecular formula P2 B173284 Diphosphorus CAS No. 12185-09-0

Diphosphorus

Cat. No.: B173284
CAS No.: 12185-09-0
M. Wt: 61.947524 g/mol
InChI Key: FOBPTJZYDGNHLR-UHFFFAOYSA-N
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Description

Diphosphorus (P₂) is a diatomic allotrope of phosphorus, characterized by a triple bond between the two phosphorus atoms (P≡P). Unlike the more common tetrahedral P₄ (white phosphorus), P₂ is thermodynamically unstable under standard conditions and typically exists only at high temperatures (>1100 K) or in coordination with transition metals . Its synthesis in homogeneous solutions was first achieved via extrusion from niobium complexes or stabilization by tungsten pentacarbonyl, enabling its study in organometallic chemistry . The triple-bonded structure of P₂ draws parallels to acetylene (HC≡CH), reflecting a diagonal relationship between phosphorus and carbon in the periodic table .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphosphorus can be generated by heating white phosphorus to 1100 K . This process involves the thermal decomposition of white phosphorus, resulting in the formation of this compound gas.

Industrial Production Methods: While this compound itself is not typically produced on an industrial scale due to its high reactivity and instability, phosphorus compounds are industrially prepared by heating calcium phosphate with sand and coke. This process produces phosphorus gas, which can then be condensed into solid phosphorus or burned to form phosphorus pentoxide (P₄O₁₀) .

Chemical Reactions Analysis

Reactions with Oxygen

P₂ reacts exothermically with oxygen, though direct experimental data is limited due to its transient nature. Computational studies suggest pathways analogous to P₄ oxidation:

2P2+5O2P4O10(ΔH<0)2\,P_2+5\,O_2\rightarrow P_4O_{10}\quad (\Delta H<0)

Phosphorus pentoxide (P₄O₁₀) forms via intermediate P₂O₅, which rapidly oligomerizes . Stabilized P₂O₅ adducts (e.g., P₂O₅L₂, L = pyridine) transfer monomeric P₂O₅ to nucleophiles, yielding trimetaphosphates .

Halogenation Reactions

P₂ reacts vigorously with halogens under controlled conditions:

ReactionProductConditionsReference
P2+2F2P2F4P_2+2\,F_2\rightarrow P_2F_4This compound tetrafluorideRoom temperature, gas phase
P2+2I2P2I4P_2+2\,I_2\rightarrow P_2I_4This compound tetraiodideCarbon disulfide, 180°C

These products are precursors to phosphorus halide complexes and fluorinated organophosphorus compounds.

Coordination Chemistry

P₂ forms stable complexes with transition metals, mimicking acetylene’s reactivity:

  • Side-on coordination to iron :  Fe P2 \text{ Fe P}_2\text{ } complexes stabilize P₂ via π-backbonding, enabling catalytic applications .

  • Platinum adducts : Pt2(μ P2)\text{Pt}_2(\mu \text{ P}_2) frameworks prevent polymerization, facilitating P₂ storage .

Oligomerization and Cluster Formation

P₂ undergoes spontaneous oligomerization to form larger phosphorus clusters, critical in red phosphorus synthesis:

  • Mechanism : Sequential P₂ additions at π-bonds or weak σ-bonds, forming intermediates like P₄ and P₆ .

  • Key pathway :

2P2P4P6P8(cuneane structure)2\,P_2\rightarrow P_4\rightarrow P_6\rightarrow P_8\quad (\text{cuneane structure})

This process is exergonic (ΔG<0\Delta G<0) and dominates under thermodynamic control .

Hydrolysis and Acid-Base Behavior

P₂ reacts with water only under extreme conditions, unlike P₄. Computational models predict:

P2+3H2O2PH3+32O2(ΔG>0)P_2+3\,H_2O\rightarrow 2\,PH_3+\frac{3}{2}\,O_2\quad (\Delta G>0)

The reaction is non-spontaneous, underscoring P₂’s kinetic stability in aqueous media .

Scientific Research Applications

Catalytic Applications

Diphosphorus Ligands
this compound compounds are utilized as ligands in catalytic processes. These ligands can enhance the efficiency of reactions involving alkenes and other substrates. For instance, this compound ligands featuring single-atom linkers have been shown to facilitate several catalytic transformations, including hydrogenation and polymerization reactions. The unique bite angle of these ligands allows for effective coordination with metal centers, improving reaction rates and selectivity .

Case Study: Catalytic Transformations
A study highlighted the use of small bite-angle this compound ligands in various catalytic transformations. The research demonstrated that these ligands could significantly improve the yields of desired products in alkene functionalization reactions, showcasing their versatility in organic synthesis .

Pharmaceutical Applications

Phosphorus-Containing Drugs
this compound and its derivatives play a crucial role in the pharmaceutical industry. Phosphorus-containing compounds are integral to the structure of many drugs, particularly those designed as prodrugs. These compounds often enhance bioavailability and selectivity, making them more effective for treating various conditions.

  • Example Drugs :
    • Clindamycin Phosphate : Used to treat bacterial infections.
    • Sofosbuvir : A nucleotide analogue for hepatitis C therapy.
    • Remdesivir : An antiviral drug authorized for emergency use against COVID-19 .

Clinical Applications
Research indicates that phosphorus-containing drugs are involved in numerous therapeutic areas, including oncology and infectious diseases. For example, triciribine phosphate is currently undergoing clinical trials for breast cancer treatment, highlighting the ongoing development of this compound-related pharmaceuticals .

Materials Science Applications

Phosphorene Research
this compound is a key component in phosphorene, a two-dimensional material with remarkable electronic properties. Phosphorene exhibits a tunable band gap and high carrier mobility, making it suitable for applications in electronics, optoelectronics, and energy storage devices.

  • Applications Include :
    • Electronics : Utilized in transistors and sensors due to its high mobility.
    • Energy Storage : Potential use in batteries and supercapacitors due to its conductive properties .

Environmental Applications

Agricultural Uses
Phosphorus compounds, including this compound derivatives, have applications in agriculture as fertilizers and pesticides. However, some phosphorus-containing pesticides have been banned due to toxicity concerns, emphasizing the need for safer alternatives that leverage this compound chemistry .

Summary Table of Applications

Application AreaSpecific Use CaseExample Compounds
CatalysisAlkene functionalizationThis compound ligands
PharmaceuticalsProdrugs for enhanced bioavailabilityClindamycin phosphate
Antiviral treatmentsSofosbuvir, Remdesivir
Materials ScienceElectronic devicesPhosphorene
Environmental ScienceFertilizers and pesticidesVarious phosphorus compounds

Mechanism of Action

The mechanism by which diphosphorus exerts its effects involves its high reactivity and ability to form multiple bonds with other elements. The molecular targets and pathways involved include:

    Bond Formation: this compound can form bonds with various elements, leading to the formation of new compounds.

    Reaction Pathways: The reactivity of this compound allows it to participate in a wide range of chemical reactions, influencing the pathways and products formed.

Comparison with Similar Compounds

Comparison with Similar Phosphorus Compounds

Structural and Bonding Differences

Compound Molecular Formula Structure Bonding Type Stability
Diphosphorus P₂ Diatomic, linear Triple bond (P≡P) Unstable unless stabilized (e.g., by metals)
White Phosphorus P₄ Tetrahedral cluster Single bonds (P-P) Reactive, pyrophoric
Phosphorus Pentoxide P₄O₁₀ Layered network Covalent (P-O-P) Highly stable, hygroscopic
Phosphorus Pentasulfide P₂S₅ Cage-like structure Covalent (P-S-P) Stable, moisture-sensitive
This compound Trisulfide P₂S₃ Chain or ring structure Covalent (P-S-P) Less common, reactive

Key Research Findings

Metal Stabilization : P₂ can be trapped by tungsten pentacarbonyl (W(CO)₅) at 25°C, retaining its ability to react with two diene equivalents .

Electronic Similarity to Acetylene : Despite structural parallels to N₂, P₂’s bonding and electron distribution in η²-iron complexes resemble acetylene, highlighting its carbon-like chemistry .

Controlled Fragmentation: Heteroleptic metallasilylenes enable selective transfer of mono- or this compound units from P₄, expanding organophosphorus synthesis .

Challenges and Controversies

  • Nomenclature Conflicts: P₄O₁₀ is often erroneously termed "this compound pentoxide" in older literature; systematic naming clarifies its tetraphosphorus decoxide identity .
  • Instability of P₂ : Its high reactivity necessitates metal coordination for practical use, limiting industrial applications compared to stable derivatives like P₄O₁₀ or P₂S₅ .

Biological Activity

Diphosphorus (P2) is a molecular form of phosphorus that has garnered attention in both agricultural and biomedical research due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its role in plant physiology, soil biology, and potential therapeutic applications.

1. Role of this compound in Plant Physiology

Phosphorus is an essential nutrient for plants, significantly influencing their growth and development. This compound can be taken up by plants in various forms, including as inorganic phosphate (Pi), which is crucial for numerous metabolic processes.

Key Functions:

  • Energy Transfer: this compound is involved in the formation of adenosine triphosphate (ATP), the primary energy carrier in cells. ATP synthesis relies on phosphate groups, which include this compound structures.
  • Photosynthesis and Respiration: Phosphorus plays a vital role in photosynthesis and respiration by participating in the formation of ribonucleic acids (RNA) and deoxyribonucleic acids (DNA) through phosphodiester bonds.
  • Stress Response: Plants exhibit physiological adaptations to low phosphorus availability, such as changes in root architecture and increased expression of phosphate transporters, which enhance their ability to acquire this nutrient from the soil .

Table 1: Physiological Effects of Phosphorus on Plant Growth

EffectDescription
Leaf AreaInsufficient phosphorus decreases leaf area .
Gas ExchangeLow phosphorus reduces gas-exchange parameters .
Antioxidant ActivityPhosphorus deficiency adversely affects antioxidant enzyme activity .
Root DevelopmentEnhanced root growth under low phosphorus conditions .

2. Soil Biological Activity and Phosphorus Availability

The biological activity in soil significantly influences phosphorus availability for plants. Soil microorganisms play a crucial role in transforming organic phosphorus into forms that plants can utilize.

Key Findings:

  • Microbial Activity: Studies show that organic farming practices enhance soil microbial activity, leading to higher availability of phosphorus compared to conventional methods. For example, organic systems exhibited a 49% increase in dehydrogenase activity, an indicator of microbial activity, compared to conventional systems during crop growth stages .
  • Phosphatase Enzymes: Enzymes such as acid phosphatase and alkaline phosphatase are critical for mobilizing phosphorus from organic matter. Their activity varies with different agricultural practices, highlighting the importance of soil management in enhancing phosphorus bioavailability .

Table 2: Soil Biological Activity Indicators

IndicatorOrganic System (μg TPF g⁻¹ soil 24 h⁻¹)Conventional System (μg TPF g⁻¹ soil 24 h⁻¹)
Dehydrogenase Activity100.671.2
Acid PhosphataseHigher at R2 stageVariable across stages
Alkaline PhosphataseConsistently higherLower at most stages

3. Therapeutic Applications of this compound Compounds

Recent studies have explored the use of this compound-containing compounds in medical applications, particularly as antimicrobial agents and potential anticancer therapies.

Antimicrobial Activity:
Research indicates that silver nanoparticles stabilized with this compound compounds exhibit enhanced antimicrobial properties against various pathogens, including E. coli. The synergistic effect between silver ions and this compound enhances their efficacy compared to silver nanoparticles alone .

Cytotoxicity Studies:
Investigations into this compound-stabilized nanoparticles reveal significant cytotoxic effects against cancer cells. The presence of phenyl substituents on phosphonium surfactants increases the cytotoxicity of these nanoparticles, suggesting potential applications in targeted cancer therapies .

Case Studies

  • Case Study on Plant Stress Responses:
    A study on Arabidopsis thaliana demonstrated that plants adapt to low phosphorus conditions by modulating gene expression related to phosphate sensing and transport. This adaptation involves specific transcription factors that regulate root architecture changes to enhance phosphorus uptake .
  • Soil Management Practices:
    Research comparing organic versus conventional farming highlighted that organic practices lead to improved soil health and increased microbial populations capable of enhancing phosphorus availability, ultimately benefiting crop yields .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing stable diphosphorus (P₂) complexes?

Stabilizing this compound requires strategies to mitigate its inherent reactivity. A validated approach involves coordinating P₂ to transition metals (e.g., using zerovalent nickel or iron complexes) to prevent polymerization. For example, multinuclear metal clusters can encapsulate P₂, enabling isolation and characterization . Reactions should be conducted under inert atmospheres (argon/glovebox) and monitored via in situ spectroscopic techniques (e.g., Raman or UV-Vis) to track transient intermediates.

Q. How can researchers detect and quantify this compound in gas-phase studies?

Gas-phase detection leverages mass spectrometry (MS) coupled with electron ionization (EI) to analyze ionized fragments (e.g., OP⁺ or O₂P⁺). Infrared (IR) spectroscopy is also critical for identifying P₂ vibrational modes, particularly in coordination complexes. Reference ionization energies (e.g., 10.4 ± 0.5 eV for P₂O₃) from NIST databases ensure accurate spectral interpretation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its pyrophoric nature, P₂ requires strict inert-atmosphere handling (gloveboxes/schlenk lines). Waste should be neutralized with aqueous bases (e.g., sodium bicarbonate) and stored in labeled, non-reactive containers. Institutional guidelines for reactive phosphorus compounds must be followed, including emergency protocols for accidental exposure .

Advanced Research Questions

Q. How do thermodynamic properties of this compound compounds inform their stability under varying conditions?

Stability studies rely on gas-phase ion energetics data (e.g., appearance energies of OP⁺ = 13.5 ± 1.0 eV) to model decomposition pathways. Calorimetric measurements of bond dissociation energies (BDEs) and computational simulations (DFT/Molecular Dynamics) predict reactivity trends. For example, P₂’s instability in air correlates with its low activation energy for oxidation .

Q. What methodologies address contradictions in environmental phosphorus bioavailability studies involving this compound derivatives?

Bioavailability assays must differentiate inorganic P₂ species (e.g., P₂O₃) from organic phosphates. Sequential extraction protocols (e.g., Hedley fractionation) paired with isotopic labeling (³²P) can resolve discrepancies. Cross-referencing soil pH, organic matter content, and microbial activity data is critical for contextualizing bioavailability .

Q. How can computational models reconcile conflicting spectroscopic data on this compound-metal interactions?

Density Functional Theory (DFT) simulations of P₂-metal binding energies and vibrational frequencies help validate experimental IR/Raman spectra. For instance, discrepancies in P-P bond length predictions (1.89–2.10 Å) may arise from basis-set limitations, necessitating hybrid functionals (e.g., B3LYP-D3) for improved accuracy .

Q. What frameworks guide the design of rigorous research questions for studying this compound reactivity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : this compound-copper complexes.
  • Intervention : Varying ligand environments.
  • Comparison : Stability vs. analogous N₂ complexes.
  • Outcome : Catalytic activity in P-C bond formation. Peer-review feedback and pilot studies further refine scope .

Q. How do synthesis route variations impact catalytic applications of this compound complexes?

Compare solvothermal vs. gas-phase synthesis outcomes using turnover frequency (TOF) and X-ray absorption spectroscopy (XAS). For instance, P₂-Fe complexes synthesized via CO-reduction show higher TOF in ammonia synthesis than electrochemical methods, attributed to reduced surface oxidation .

Properties

IUPAC Name

phosphanylidynephosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/P2/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBPTJZYDGNHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P#P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027109
Record name Phosphanylidynephosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.94752400 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12185-09-0
Record name Diphosphorus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12185-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphanylidynephosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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